5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene

Cross-Coupling Palladium Catalysis Aryl Halide Reactivity

5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene solves slow oxidative addition and deprotection conflicts. • 100-1000x faster oxidative addition than Br analogue - 0.5-1 mol% Pd, 80°C, 10-30% higher Suzuki yields. • Orthogonal BnO protection: stable during coupling, removed by H2/Pd/C without affecting C-I bond. • ≥98% purity, off-white solid; ships globally from BenchChem.

Molecular Formula C15H15IO
Molecular Weight 338.18 g/mol
CAS No. 126312-61-6
Cat. No. B1342008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene
CAS126312-61-6
Molecular FormulaC15H15IO
Molecular Weight338.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1I)C)OCC2=CC=CC=C2
InChIInChI=1S/C15H15IO/c1-11-8-14(9-12(2)15(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3
InChIKeyICHZYYGVAKLSCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene – Aryl Iodide Cross-Coupling Building Block


5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene (CAS 126312-61-6) is a polyfunctionalized aryl iodide building block that combines a benzyloxy protecting group at the 5-position, an iodine atom at the 2-position, and two methyl groups at the 1- and 3-positions on a benzene ring . Its molecular formula is C15H15IO, molecular weight 338.18 g/mol, and it is commercially available as an off-white to white solid with a certified purity of ≥98% . The compound serves as a key intermediate in medicinal chemistry and materials science, particularly for palladium-catalyzed cross-coupling reactions and subsequent deprotection to reveal phenolic functionalities.

Workflow Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) Aryl iodide enables lower catalyst loading and milder conditions
Protecting-Group Strategy Orthogonal benzyloxy deprotection via hydrogenolysis Preserves aryl–iodine bond for sequential functionalization
Selection Context Building block for biaryl and alkyne-functionalized intermediates Supports medicinal chemistry and materials science synthesis

Why 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene Outperforms Its Analogues


Generic substitution with the corresponding bromo (CAS 95741-44-9), chloro, or unprotected phenol derivatives is functionally inadequate for applications requiring high cross-coupling efficiency and orthogonal deprotection strategies. The iodine atom undergoes oxidative addition to Pd(0) complexes approximately 10^2–10^3 times faster than the corresponding bromo analogue, enabling milder reaction conditions, lower catalyst loadings, and broader substrate scope in Suzuki-Miyaura and Sonogashira reactions . The benzyloxy group serves as a masked phenol that can be selectively removed by hydrogenolysis (H2, Pd/C) without affecting the aryl iodide bond—a synthetic flexibility that unprotected phenol or methoxy analogues cannot provide . Replacing the benzyloxy group with a methoxy group eliminates this orthogonal deprotection handle, while using the bromo analogue compromises cross-coupling reactivity, potentially leading to failed couplings with sterically hindered or electron-rich coupling partners.

Target

Aryl iodide: reported 100–1000× faster oxidative addition to Pd(0) than bromo analogue, supporting lower catalyst loadings and challenging coupling partners.

Bromo Analogue (CAS 95741-44-9)

May require higher catalyst loading and elevated temperature; coupling with sterically hindered boronic acids may not proceed under identical conditions.

Target

Benzyloxy protecting group: removable via H₂, Pd/C without cleaving aryl–iodine bond, enabling orthogonal deprotection.

Methoxy / Unprotected Phenol

Methoxy group cannot be removed under mild conditions; unprotected phenol may undergo competing side reactions during cross-coupling.

Target

Distinct physical properties (higher bp, density, LogP) serve as QC identity markers and influence purification behavior.

Chloro / Other Halide Analogues

Physical property differences may shift solvent partitioning and distillation parameters; identity confirmation methods may require adjustment.

Quantitative Evidence vs. Closest Analogues


Superior Oxidative Addition Reactivity vs. Bromo Analogue

The iodine atom in the target compound provides a rate enhancement of approximately 100- to 1000-fold for oxidative addition to Pd(0) complexes relative to the corresponding bromo analogue . Kinetic studies on ortho-substituted aryl halides demonstrate that ortho-substituted aryl iodides consistently exhibit higher oxidative addition rate constants than identical ortho-substituted aryl bromides with both Pd(PPh3)4 and Pd(dba)(dppp) catalyst systems . This class-level reactivity difference is a direct consequence of the lower C–I bond dissociation energy (~52 kcal/mol) compared to C–Br (~68 kcal/mol), and translates to faster catalytic turnover in cross-coupling reactions .

Oxidative Addition Rate
Class-level inference
Aryl iodide: ~100–1000× faster than aryl bromide
Supports lower catalyst loading and broader substrate scope in cross-coupling.
Class-level kinetics from ortho-substituted aryl halides; Pd(PPh₃)₄ or Pd(dba)(dppp), THF, 25°C.
Cross-Coupling Palladium Catalysis Aryl Halide Reactivity Oxidative Addition

Higher Boiling Point and Density vs. Bromo Analogue

The target iodo compound exhibits a SciFinder-predicted boiling point of 395.2±30.0 °C at 760 mmHg , which is 15.2 °C higher than the predicted boiling point of the corresponding bromo analogue (380.0±37.0 °C) . The predicted density of the iodo compound (1.478±0.06 g/cm³ at 20°C) is 0.172 g/cm³ higher than that of the bromo analogue (1.306±0.06 g/cm³) . These differences arise from the higher molecular weight and greater polarizability of iodine versus bromine, resulting in stronger van der Waals interactions and distinct physical behavior during purification and formulation.

Boiling Point & Density
Head-to-head
ΔBp = +15.2 °C; ΔDensity = +0.172 g/cm³ vs. bromo analogue
Distinct physical properties support identity confirmation and purification method selection.
SciFinder predicted values at 760 mmHg / 20°C.
Physical Properties Purification Boiling Point Density Scale-Up

Higher Calculated LogP vs. Bromo Analogue

The target compound has a calculated LogP (XlogP) of 4.487 , reflecting the contribution of the large, polarizable iodine atom to overall lipophilicity. While an exact experimental LogP for the bromo analogue is not publicly available, the difference in halogen polarizability (I > Br > Cl) and molecular weight supports a LogP for the iodo compound that is approximately 0.5–0.8 units higher than the bromo analogue (estimated ~3.7–3.9 based on halogen contribution algorithms) . This higher lipophilicity can be advantageous for biological assays where enhanced membrane permeability or specific tissue distribution is desired, or where the iodo compound serves as a heavier, more lipophilic congener for SAR studies.

Calculated LogP
Cross-study comparable
4.49 (XlogP); ~0.5–0.8 units higher than bromo analogue
Provides a distinct lipophilicity point for SAR studies and ADME profiling context.
Comparator LogP estimated from halogen fragment contribution algorithms.
Lipophilicity LogP ADME Membrane Permeability Drug Design

Applications of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene


Suzuki-Miyaura Cross-Coupling to Biaryl Intermediates

The superior oxidative addition reactivity of the iodo substituent (100–1000× faster than the bromo analogue) makes this compound the preferred electrophilic coupling partner for challenging Suzuki-Miyaura reactions with sterically hindered or electron-deficient boronic acids . Typical conditions employ 0.5–1 mol% Pd(PPh3)4, aqueous Na2CO3, and DME at 80°C for 4–8 hours, achieving coupling yields that are 10–30% higher than those obtainable with the bromo analogue under identical conditions. The benzyloxy group remains intact during cross-coupling, enabling subsequent deprotection to the phenol for further functionalization .

Orthogonal Deprotection to Access 4-Iodo-3,5-dimethylphenol

The benzyloxy group serves as a masked phenol that can be selectively removed via catalytic hydrogenolysis (H2, 10% Pd/C, EtOAc, 25°C, 2–4 hours) without cleaving the aryl–iodine bond . This orthogonal deprotection capability is not available with methoxy or unprotected phenol analogues, which either cannot be removed under mild conditions or would undergo competing side reactions. The resulting 4-iodo-3,5-dimethylphenol is a valuable intermediate for further functionalization via O-alkylation, O-arylation, or conversion to triflate esters for additional cross-coupling transformations .

Sonogashira Coupling for Alkyne-Functionalized Building Blocks

The high reactivity of the aryl iodide in Sonogashira coupling enables room-temperature or mildly heated (40–60°C) reactions with terminal alkynes using Pd(PPh3)2Cl2/CuI catalytic systems . This contrasts with the bromo analogue, which typically requires elevated temperatures (70–90°C) and higher catalyst loadings to achieve comparable conversions. The benzyloxy group remains stable under these conditions, providing access to alkynylated intermediates for click chemistry, fluorescent probe synthesis, and conjugated polymer precursor development .

Application
Selection Property
Validation Focus
Suzuki-Miyaura biaryl synthesis
Aryl iodide oxidative addition rate
Coupling yield with sterically hindered / electron-deficient boronic acids
Orthogonal deprotection to phenol
Benzyloxy stability and selective hydrogenolysis
Aryl–iodine bond integrity post-deprotection
Sonogashira alkyne coupling
Aryl iodide reactivity at mild temperatures
Conversion efficiency vs. bromo analogue under room-temperature conditions

Technical Documentation Hub

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